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Compound of Interest

Compound Name:
2,3-Dihydro-1,4-benzodioxine-5-

carbonitrile

Cat. No.: B124140 Get Quote

The 1,4-benzodioxane scaffold is a prominent structural motif in medicinal chemistry,

recognized for its versatility in designing molecules with a wide array of biological activities.[1]

This heterocyclic system is a key component in numerous natural products and synthetic

drugs, including the antihypertensive agent Doxazosin and the first-generation antihistamine

Piperoxan.[2][3] The therapeutic potential of benzodioxane derivatives spans a remarkable

range, from modulating key receptors in the central nervous system to exhibiting potent

anticancer and antimicrobial effects.[1][4]

This guide provides a comparative analysis of the biological activities of various benzodioxane

derivatives, supported by quantitative experimental data. It details the methodologies behind

key assays and visualizes complex biological pathways and structure-activity relationships to

provide a comprehensive resource for researchers and drug development professionals.

Comparative Analysis of Biological Targets
The biological effects of benzodioxane derivatives are diverse, largely dictated by the nature

and position of substituents on both the aromatic and dioxane rings.[2] Major areas of activity

include antagonism at adrenergic and serotonin receptors, inhibition of cancer cell proliferation,

and antibacterial action against drug-resistant strains.
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Benzodioxane derivatives have been extensively studied as ligands for α-adrenergic receptors

(α-AR) and serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[1] Structure-activity

relationship (SAR) studies reveal that stereochemistry plays a critical role in both potency and

selectivity. A fascinating "reversed enantioselectivity" has been observed where the (S)-

enantiomers show higher affinity for the 5-HT1A receptor, while the (R)-enantiomers are more

potent at α1d-AR subtypes.[5][6] This highlights how chirality can be exploited to design highly

selective ligands. For instance, (S)-2-(1,4-dioxan-2-ylmethyl)-1,4-dioxane is a potent 5-HT1A

receptor full agonist, highly selective over α1-AR subtypes, making it a promising lead for

developing antidepressants or neuroprotective agents.[5][7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Chiral Dioxane Derivatives

Compound
Configurati
on

α1a-AR α1b-AR α1d-AR 5-HT1A

Derivative A (S) 1,260 891 758 1.9

Derivative A (R) 851 436 123 1,100

Derivative B (S) >10,000 >10,000 4,466 10.2

Derivative B (R) 2,090 1,122 219 4,265

Note: Data synthesized from multiple sources for illustrative comparison.[5][6][7] "Derivative A"

and "Derivative B" represent distinct structural analogs.
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Caption: Reversed enantioselectivity of benzodioxane derivatives.

Anticancer Activity
The benzodioxane scaffold is present in numerous compounds with significant anticancer

properties.[2] Their mechanisms of action are diverse and include the inhibition of crucial

cellular machinery. For example, certain arylpyrazolyl benzodioxanes inhibit heat-shock protein

90 (Hsp90), a chaperone protein vital for the stability of many proteins involved in tumor cell

survival.[8] More recently, a series of 1,4-benzodioxane-hydrazone derivatives have been

developed as potent therapeutics for skin cancer.[9] Compound 7e from this series showed

remarkable potency against melanoma cell lines by inhibiting the mTOR kinase, a central

regulator of cell growth and proliferation, leading to apoptosis and cell cycle arrest in the S-

phase.[9]
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Table 2: Anticancer Potency (GI₅₀, µM) of Hydrazone Derivative 7e against Melanoma Cell

Lines

Cell Line GI₅₀ (µM)

MDA-MB-435 0.20

M14 0.46

SK-MEL-2 0.57

UACC-62 0.27

Average (56 lines) 6.92

Data sourced from in vitro screening against the NCI-60 panel.[9]
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Caption: Inhibition of the mTOR signaling pathway by a benzodioxane derivative.

Antibacterial Activity
With the rise of antibiotic resistance, novel antibacterial agents are urgently needed.

Benzodioxane derivatives have emerged as promising candidates, targeting essential bacterial

processes.[8] One key target is the FtsZ protein, which is crucial for bacterial cell division.

Benzodioxane-benzamide derivatives have been shown to disrupt FtsZ localization and Z-ring

formation in Staphylococcus aureus, including multidrug-resistant strains (MRSA), leading to

potent antibacterial activity.[10] Another strategy involves inhibiting fatty acid biosynthesis. A

hydrazone derivative of 1,4-benzodioxane-5-carboxylic acid was identified as a potent inhibitor

of E. coli FabH, an essential enzyme in this pathway, demonstrating broad-spectrum activity

against both Gram-positive and Gram-negative bacteria.[8]

Table 3: Comparative Antibacterial Activity of Benzodioxane Derivatives

Derivative
Class

Target Enzyme Bacterium Activity Metric Value

Benzamide FtsZ
S. aureus

(MRSA)
MIC 0.5 µg/mL

Benzamide FtsZ B. subtilis MIC 0.25 µg/mL

Hydrazone FabH E. coli IC₅₀ 3.5 µM

Hydrazone FabH S. aureus MIC 1.5 - 6 µg/mL

Data synthesized from studies on FtsZ and FabH inhibitors.[8][10]

Key Experimental Protocols
The following are summarized methodologies for key experiments cited in the analysis of

benzodioxane derivatives.

Radioligand Receptor Binding Assay (for α₁-AR and 5-
HT₁ₐ)
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This assay quantifies the affinity of a compound for a specific receptor.

Cell Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells or

HeLa cells previously transfected to express specific human receptor subtypes (e.g., α1a,

α1b, α1d-AR) or the 5-HT1A receptor.[7]

Assay Conditions: Cell membranes are incubated in a buffered solution with a specific

radioligand (e.g., [³H]prazosin for α₁-ARs) and varying concentrations of the benzodioxane

test compound.

Incubation and Termination: The mixture is incubated for a defined period (e.g., 30 minutes

at 25°C) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration

through glass fiber filters, which trap the membrane-bound radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled antagonist. The concentration of the test compound that inhibits 50% of specific

radioligand binding (IC₅₀) is calculated. The inhibition constant (Ki) is then derived from the

IC₅₀ value using the Cheng-Prusoff equation.[7][11]

In Vitro mTOR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the mTOR enzyme.

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay

is used. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by

the mTOR kinase in the presence of ATP.

Procedure: The benzodioxane test compound is pre-incubated with the mTOR enzyme in a

kinase assay buffer. The reaction is initiated by adding a mixture of the ULight™-peptide

substrate and an europium-labeled anti-phospho-serine antibody.

Detection: If the substrate is phosphorylated by mTOR, the europium-labeled antibody binds

to it, bringing the donor (Eu) and acceptor (ULight™) molecules into proximity, generating a

FRET signal.
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Data Analysis: The signal is measured on a compatible plate reader. The IC₅₀ value is

determined by plotting the percentage of inhibition against the logarithm of the compound

concentration.[9]
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Caption: Workflow for discovery of benzodioxane antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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